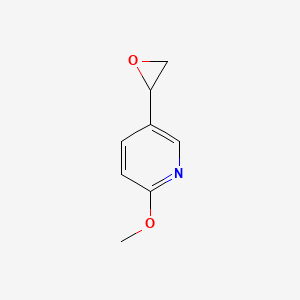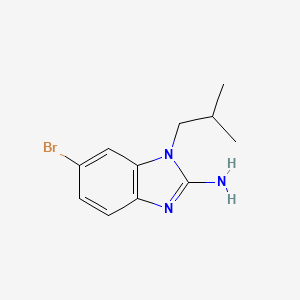
2-methoxy-5-(oxiran-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-(oxiran-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a methoxy group at the 2-position and an oxiranyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with an epoxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Methoxypyridine
Reagent: Epoxide (such as ethylene oxide)
Conditions: Basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Procedure: The 2-methoxypyridine is treated with the epoxide in the presence of the base, leading to the formation of the oxiranyl group at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-5-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the oxiranyl group to a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Diols
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
2-methoxy-5-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-(oxiran-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxiranyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine: Lacks the oxiranyl group, making it less reactive in certain chemical reactions.
3-Methoxypyridine: Substitution at the 3-position instead of the 2-position, leading to different reactivity and properties.
2,6-Dimethoxypyridine: Contains two methoxy groups, which can influence its electronic properties and reactivity.
Uniqueness
2-methoxy-5-(oxiran-2-yl)pyridine is unique due to the presence of both the methoxy and oxiranyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
2-methoxy-5-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO2/c1-10-8-3-2-6(4-9-8)7-5-11-7/h2-4,7H,5H2,1H3 |
Clé InChI |
BUKBZLOAGUMKLB-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Allylsulfonyl)phenyl]acetamide](/img/structure/B8625891.png)

![[4-(4-Benzyloxy-phenyl)-1-methyl-cyclohex-3-enyl]-methanol](/img/structure/B8625899.png)








![5-Hydroxy-2-methyloctahydrocyclopenta[c]pyrrole](/img/structure/B8625980.png)


